molecular formula C17H17NO4 B1240995 n-Caffeoyltyramine CAS No. 103188-48-3

n-Caffeoyltyramine

Cat. No. B1240995
M. Wt: 299.32 g/mol
InChI Key: VSHUQLRHTJOKTA-XBXARRHUSA-N
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Description

N-Caffeoyltyramine is a phenolic amide compound with multiple pharmacological activities . It is a natural product found in Ceratostigma willmottianum, Solanum tuberosum, and other organisms .


Synthesis Analysis

N-trans caffeoyltyramine (NCT) was identified by structural similarity to previously identified but weak HNF4α agonists alverine and benfluorex .


Molecular Structure Analysis

The molecular formula of n-Caffeoyltyramine is C17H17NO4 . It belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives . These are compounds containing a cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated .


Chemical Reactions Analysis

N-trans caffeoyltyramine (NCT) promotes weight loss by inducing an increase in mitochondrial mass and function, including fatty acid oxidation . It also promoted reversal of hepatic steatosis through a mechanism involving the stimulation of lipophagy by dihydroceramides .


Physical And Chemical Properties Analysis

The molecular weight of n-Caffeoyltyramine is 299.32 g/mol . The exact mass is 299.12 .

Scientific Research Applications

Neuroprotection

  • Field : Neurology
  • Application : n-Caffeoyltyramine has been studied for its effects on neuron-like SH-SY5Y cells, with a focus on the expression of microRNAs . MicroRNAs are small non-coding RNAs that play crucial roles in regulating gene expression, and their dysregulation is often associated with disease states, including neurodegenerative diseases.
  • Results : The specific results or outcomes were not detailed in the source .

Gut Microbiome Regulation

  • Field : Microbiology
  • Application : The biological activity of n-Caffeoyltyramine has been hypothesized to drive regulation of gut permeability . The impact of this compound on the human gut microbiome composition has been studied .
  • Methods : An in vitro fermentation assay was used to determine whether purified n-Caffeoyltyramine can impact the gut microbiome . Different concentrations of n-Caffeoyltyramine were tested to see if there was a dose-dependent impact on the resulting microbial compositions .
  • Results : Strong changes were observed in the gut microbiome relative to controls, with distinct responses across all microbial communities . Increased community productivity and diversity were observed among communities treated with n-Caffeoyltyramine .

Antioxidant Activity

  • Field : Biochemistry
  • Application : n-Caffeoyltyramine has shown antioxidant activity against H2O2-induced apoptosis in PC12 cells .
  • Results : The specific results or outcomes were not detailed in the source .

Inflammatory Bowel Disease (IBD) Treatment

  • Field : Gastroenterology
  • Application : n-Caffeoyltyramine (NCT) has been identified as a potent HNF4α agonist, which controls genes important in IBD and Paneth cells . It has been implicated in IBD through a number of genome-wide association studies .
  • Methods : NCT was administered to mice fed a high-fat diet, with the goal of studying the role of HNF4α in obesity-related diseases . Intestines from NCT-treated mice were examined by RNA-seq to determine the role of HNF4α in that organ .
  • Results : The major classes of genes altered by HNF4α were involved in IBD and Paneth cell biology . Multiple genes downregulated in IBD were induced by NCT . NCT reversed the effect of high-fat diet on Paneth cells, with multiple markers being induced, including a number of defensins, which are critical for Paneth cell function and intestinal barrier integrity .

Peptide Deformylase Inhibition

  • Field : Biochemistry
  • Application : n-Caffeoyltyramine has been identified as a potential inhibitor of peptide deformylase . Peptide deformylase is an enzyme that removes the formyl group from the N-terminal Met of newly synthesized proteins .
  • Results : The specific results or outcomes were not detailed in the source .

Safety And Hazards

There was no evidence of any toxicity from NCT consumption .

Future Directions

The results indicate that HNF4α is an important regulator of mitochondrial mass and function and support that use of HNF4α to treat disorders of fatty acid excess, potentially including obesity, NAFLD, and NASH .

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHUQLRHTJOKTA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Caffeoyltyramine

CAS RN

103188-48-3, 219773-48-5
Record name N-Caffeoyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Caffeoyltyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-CAFFEOYLTYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZ974DQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-cis-Caffeoyltyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
JB Park, N Schoene - Cancer letters, 2003 - Elsevier
… In this study N-cinnamoyltyramine, N-caffeoyltyramine, N-feruloyltyramine, and N-… The data indicate that the hydroxyl groups of the phenylpropenyl group of N-caffeoyltyramine is the …
Number of citations: 34 www.sciencedirect.com
X Ma, J Yan, K Xu, L Guo, H Li - Bioorganic chemistry, 2016 - Elsevier
trans-N-Caffeoyltyramine (TNC), which was isolated from the Cortex Lycii in our laboratory, is a phenolic amide compound with multiple pharmacological activities. The interaction …
Number of citations: 32 www.sciencedirect.com
OJ Olatunji, H Chen, Y Zhou - Biomedicine & Pharmacotherapy, 2017 - Elsevier
… The aim of this study was to investigate the antioxidant effect of trans-N-caffeoyltyramine (TNC) isolated from Cortex lycii against hydrogen peroxide (H 2 O 2 ) induced cell damages in …
Number of citations: 30 www.sciencedirect.com
JB Park - Journal of Agricultural and Food Chemistry, 2007 - ACS Publications
… As shown in Figure 1, N-caffeoyltyramine is a potent COX-I inhibitor, but N-… as N-caffeoyltyramine. The structural difference between the two compounds is that N-caffeoyltyramine has an …
Number of citations: 28 pubs.acs.org
EH Han, JY Kim, HG Kim, JH Choi, JH Im… - Food and chemical …, 2010 - Elsevier
Dihydro-N-caffeoyltyramine (DHCT), a novel phenolic amide isolated from the root bark of Lycium chinense Miller, has potent antioxidative activity and anti-fungal effects. In the present …
Number of citations: 18 www.sciencedirect.com
SH Han, HH Lee, IS Lee, YH Moon, ER Woo - Archives of pharmacal …, 2002 - Springer
… On the basis of the foregoing observations, compound 1 was determined to be dihydro-N-caffeoyltyramine. A complete assignment of the proton and carbon shifts aided by …
Number of citations: 81 link.springer.com
AG Ayanlowo, Z Garádi, I Boldizsár, A Darcsi… - … of Pharmaceutical and …, 2020 - Elsevier
Celtis occidentalis L. (common Hackberry, Cannabaceae) has been applied in the traditional medicine for a long time as a remedy for sore throat, aid during menstruation and for …
Number of citations: 13 www.sciencedirect.com
DG Lee, Y Park, MR Kim, HJ Jung, YB Seu… - Biotechnology …, 2004 - Springer
… determined to be trans-Ncaffeoyltyramine, which was previously isolated from … Ncaffeoyltyramine (Chen et al. 1998). Therefore, compound 4 was determined to be cis-N-caffeoyltyramine…
Number of citations: 145 link.springer.com
M Affes, J Fakhfakh, I Daoud, V Brieudes… - Chemistry & …, 2017 - Wiley Online Library
… For instance rutin, kampferol rutinoside, caffeoylquinic acid isomers, trans-N-caffeoyltyramine and cis-N-caffeoyltyramine are known to exert a strong antioxidant activity.33…
Number of citations: 11 onlinelibrary.wiley.com
MK Song, SJ Lee, YY Kang… - Applied …, 2017 - applbiolchem.springeropen.com
… Some phenolic amides, such as dihydro-N-caffeoyltyramine trans-N-feruloyloctopamin, trans-N-caffeoyltyramine, and cis-N-caffeoyltyramine, exhibit antifungal activity [5]. Furthermore, …
Number of citations: 6 applbiolchem.springeropen.com

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